molecular formula C10H5Cl2F3N2 B1641162 2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole

2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole

Cat. No.: B1641162
M. Wt: 281.06 g/mol
InChI Key: IRBDUGKQXSGKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 3,4-dichlorophenyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenylamine and trifluoromethyl ketone.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the imidazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to increase yield and reduce production costs.

Chemical Reactions Analysis

2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Addition: The trifluoromethyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a drug candidate or as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole can be compared with other similar compounds, such as:

    1H-Imidazole, 2-(3,4-dichlorophenyl)-: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1H-Imidazole, 2-(4-chlorophenyl)-5-(trifluoromethyl)-: This compound has a single chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.

    1H-Imidazole, 2-(3,4-dichlorophenyl)-5-methyl-: This compound has a methyl group instead of a trifluoromethyl group, which may influence its chemical stability and interactions with biological targets.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for biological targets.

Properties

Molecular Formula

C10H5Cl2F3N2

Molecular Weight

281.06 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-imidazole

InChI

InChI=1S/C10H5Cl2F3N2/c11-6-2-1-5(3-7(6)12)9-16-4-8(17-9)10(13,14)15/h1-4H,(H,16,17)

InChI Key

IRBDUGKQXSGKAW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=NC=C(N2)C(F)(F)F)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(N2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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